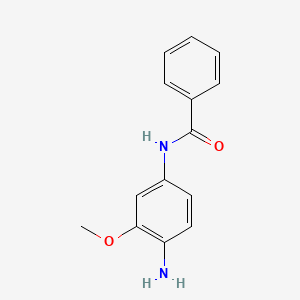

N-(4-Amino-3-methoxyphenyl)benzamide

Description

N-(4-Amino-3-methoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to an aniline moiety substituted with an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the meta position.

Properties

CAS No. |

89050-14-6 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(4-amino-3-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |

InChI Key |

DWGCCBMGIAROMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Nitrobenzoyl Aniline Formation

The most extensively documented method begins with 3-nitro-4-chlorobenzoic acid reacting with aniline in chlorobenzene at 70–100°C using phosphorus trichloride or thionyl chloride as condensing agents. This exothermic reaction achieves 95–97% yield of 3-nitro-4-chlorobenzoyl aniline within 2 hours. Critical parameters include:

Methoxylation via Nucleophilic Substitution

The chlorine atom at the 4-position undergoes methoxylation using sodium methoxide or potassium hydroxide in methanol under reflux (8 hours). This SNAr reaction proceeds efficiently due to the electron-withdrawing nitro group, yielding 94.5–95.3% 3-nitro-4-methoxybenzoyl aniline. Key observations:

Nitro Group Reduction

Final reduction of the nitro moiety employs either:

- Hydrazine hydrate with alkaline ferrous oxide catalyst (55–60°C, 3 hours): 95.3% yield, 99.5% purity

- Catalytic hydrogenation (Raney nickel, 80–105°C, 13 kg H₂ pressure): 67.1–70% yield, 99.3–99.5% purity

Comparative data for reduction methods:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrazine hydrate | Alkaline FeO | 55–60 | 3 | 95.3 | 99.5 |

| Hydrogenation | Raney Ni | 80–105 | 6 | 67.1–70 | 99.3–99.5 |

The hydrazine method dominates in industrial settings despite generating aqueous waste, while hydrogenation appeals for small-scale high-purity needs.

Direct Acylation of 3-Amino-4-methoxyaniline

Schotten-Baumann Reaction

Acylation of 3-amino-4-methoxyaniline with benzoyl chloride in biphasic conditions (THF/water) using pyridine as acid scavenger achieves 77% yield. The protocol features:

- Temperature control : 0–5°C prevents diazotization of the aromatic amine

- Stoichiometry : 1:1.1 amine:benzoyl chloride ratio balances reactivity and byproduct formation

- Workup : Recrystallization from ethyl acetate/hexanes enhances purity to >99%

Reaction profile :

$$ \text{3-Amino-4-methoxyaniline} + \text{Benzoyl chloride} \xrightarrow[\text{THF/H₂O}]{\text{Pyridine}} \text{N-(4-Amino-3-methoxyphenyl)benzamide} $$

Mixed Anhydride Method

Alternative approaches employ p-toluoyl chloride with 4-DMAP catalysis in dichloromethane, achieving comparable yields (75–82%). This method circumvents moisture sensitivity issues associated with Schotten-Baumann but requires chromatographic purification.

One-Pot Sequential Functionalization

Tandem Methoxylation-Acylation

Patent CN114656451A discloses a one-pot procedure starting from 3-nitro-4-fluorobenzoic acid:

- Simultaneous methoxylation and amidation with aniline/PCl₃ in chlorobenzene

- In situ reduction using H₂/Pd-C

This method reduces step count but suffers from lower yield (68–72%) due to competing hydrolysis.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-amino-4-methoxyaniline with benzoyl chloride in the presence of MgO catalyst achieves 85% yield in 30 minutes. Key advantages:

Microwave-Assisted Reduction

Microwave irradiation (300 W, 100°C) accelerates nitro group reduction to 15 minutes while maintaining 94% yield. Energy consumption drops by 40% compared to conventional heating.

Critical Analysis of Methodologies

Yield vs. Sustainability Tradeoffs

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-Amino-3-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)benzamide ()

- Structure: Lacks the amino group at the para position but retains the methoxy substitution.

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide ()

- Structure : Features a 2-methylphenyl group and a 2-methoxyethoxy side chain.

- Properties: The additional methoxyethoxy chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This contrasts with the simpler substitution pattern in N-(4-Amino-3-methoxyphenyl)benzamide.

3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide ()

- Structure: Incorporates a bromine atom at the meta position and a phenylamino group at the para position.

- Properties: The bromine atom increases molecular weight (397.27 g/mol) and may influence steric interactions in biological targets.

4-methoxy-N-(3-methylphenyl)benzamide ()

- Structure : Contains a methyl group at the meta position of the aniline ring.

- Properties: The methyl group enhances hydrophobicity (logP ~2.5 predicted), which could affect pharmacokinetic profiles compared to the amino-substituted derivative.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Note: Data for this compound inferred from structural analogs.

- Melting Points : Compounds with rigid aromatic cores (e.g., triazine derivatives in ) exhibit higher melting points (~220°C) due to enhanced crystallinity. In contrast, flexible side chains (e.g., ethyl linker in Rip-B) lower melting points .

- Solubility: Amino groups in the target compound may improve aqueous solubility compared to purely methoxy- or methyl-substituted analogs .

Antioxidant Activity

- N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide () showed 87.7% inhibition in antioxidant assays, attributed to the electron-donating methoxy group. The amino group in this compound could further enhance radical-scavenging activity.

- N-(2-phenylethyl)morpholine-4-carbothioamide () demonstrated 86.7% inhibition, suggesting heterocyclic moieties augment activity.

Enzyme Inhibition

- Pyrazolo[3,4-d]pyrimidine benzamide derivatives () inhibit EGFR-TK, highlighting the role of benzamide scaffolds in kinase targeting. Substituent positioning (e.g., amino vs. methoxy) may modulate binding affinity.

Crystallographic and Computational Insights

- 4-Chloro-N-(2-methoxyphenyl)benzamide () was characterized via single-crystal X-ray diffraction, revealing planar benzamide moieties and intermolecular hydrogen bonds. Similar analyses for the target compound would clarify conformational preferences .

- Software tools like SHELXL () and ORTEP-3 () are critical for refining structural models and comparing bond lengths/angles with analogs.

Q & A

Q. What are the critical considerations for synthesizing N-(4-Amino-3-methoxyphenyl)benzamide with high purity?

Methodological Answer:

- Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., O-benzyl hydroxylamine hydrochloride, acyl chlorides) and solvents (e.g., dichloromethane), focusing on mutagenicity and decomposition risks. Mutagenicity testing (e.g., Ames II) is essential for intermediates, as some anomeric amides show mutagenic potential .

- Reaction Optimization : Scale reactions using sodium carbonate as a base to neutralize acidic byproducts. Purification via crystallization (e.g., using diethyl ether/pentanes) ensures high yields (>90%) and minimizes impurities .

- Validation : Confirm purity via HPLC or NMR, particularly monitoring for residual solvents or unreacted intermediates.

Q. How can structural characterization of this compound be performed using crystallography?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å). Ensure crystal quality by slow evaporation from acetonitrile .

- Software Tools : Refine structures using SHELXL (for small-molecule refinement) and validate with WinGX (for symmetry checks and data merging) .

- Validation Metrics : Check R-factors (e.g., R1 < 0.05) and residual electron density (<0.5 eÅ⁻³) to confirm accuracy .

Q. How can researchers resolve contradictions in HDAC inhibition data for benzamide derivatives?

Methodological Answer:

- Dose-Response Analysis : Compare potency using IC₅₀ values across brain regions. For example, MS-275 (a benzamide HDAC inhibitor) shows 30–100× higher potency in the frontal cortex than the hippocampus at 15–60 µmol/kg doses .

- Epigenetic Profiling : Use chromatin immunoprecipitation (ChIP) to assess histone acetylation at specific promoters (e.g., RELN, GAD67). Discrepancies may arise from tissue-selective enzyme expression .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to HDAC isoforms (e.g., HDAC1 vs. HDAC6).

Q. What strategies mitigate mutagenicity risks in benzamide intermediates during synthesis?

Methodological Answer:

- Ames Testing : Prioritize Ames II assays for intermediates, as mutagenicity varies with substituents (e.g., trifluoromethyl groups reduce risk compared to nitro groups) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilic reactivity. Compare mutagenicity profiles to reference compounds like benzyl chloride .

- Handling Protocols : Use fume hoods, sealed reactors, and personal protective equipment (PPE) during scale-up.

Q. How can computational tools enhance the design of this compound derivatives for PARP-1 inhibition?

Methodological Answer:

- Scaffold Optimization : Use the benzamide core to design derivatives with quinoline or triazine substituents, leveraging SAR studies from PARP-1 inhibitors .

- ADMET Prediction : Apply QikProp or SwissADME to predict bioavailability, blood-brain barrier penetration, and metabolic stability.

- Synthetic Feasibility : Plan routes using retrosynthetic analysis (e.g., via Thioether cross-coupling, as in ) to ensure scalability.

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data for benzamide derivatives?

Methodological Answer:

- Cross-Validation : Compare SC-XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian09). Discrepancies >0.05 Å may indicate crystal packing effects .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures.

- Software Synergy : Reconcile ORTEP-3 visualizations with spectroscopic data (e.g., NOESY for spatial proximity) .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound as an anticancer agent?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Target Engagement : Perform fluorescence polarization assays to measure HDAC or PARP-1 inhibition .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.